2-Fluoro-3-methylbenzylamine
Overview
Description
2-Fluoro-3-methylbenzylamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
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Biological Activity
2-Fluoro-3-methylbenzylamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzylamine core. The molecular structure can be represented as follows:
This unique arrangement of substituents affects its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances hydrogen bonding capabilities, facilitating stronger interactions with biological macromolecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:
- Modulation of neurotransmitter systems
- Anticancer properties through inhibition of tumor growth
- Potential antidepressant effects due to its influence on serotonin receptors
Antidepressant Activity
Research indicates that this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to improved mood and cognitive function in preclinical models.
Anticancer Properties
Several studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes some findings related to its anticancer activity:
Case Studies
- Case Study on Neurotransmitter Modulation : A study conducted by researchers at the University of Groningen explored the effects of this compound on serotonin receptor activity. The compound was found to enhance serotonin levels in synaptic clefts, suggesting potential use as an antidepressant agent.
- Anticancer Efficacy : In a preclinical trial, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Fluoro-4-methylbenzylamine | Fluorine at position 2, methyl at position 4 | Moderate anticancer activity |
N,N-Diethyl-α,α-difluoro-3-methylbenzylamine | Two fluorines present | Enhanced reactivity; potential for higher toxicity |
3-Fluoro-2-methylbenzylamine | Fluorine at position 3 | Similar antidepressant effects |
Properties
IUPAC Name |
(2-fluoro-3-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMINSMPNANRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717119 | |
Record name | 1-(2-Fluoro-3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-80-8 | |
Record name | 1-(2-Fluoro-3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.